molecular formula C9H10N2O5 B3342132 Methyl 4-amino-3-methoxy-5-nitrobenzoate CAS No. 1260793-40-5

Methyl 4-amino-3-methoxy-5-nitrobenzoate

Cat. No.: B3342132
CAS No.: 1260793-40-5
M. Wt: 226.19 g/mol
InChI Key: YAONCULDIBQWOJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . It is a derivative of benzoic acid and features functional groups such as an amino group, a methoxy group, and a nitro group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-methoxy-5-nitrobenzoate can be synthesized through the amination reaction of 2-methoxy-5-nitrobenzoic acid . The process involves the following steps:

    Nitration: The nitration of 2-methoxybenzoic acid to form 2-methoxy-5-nitrobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in reactors with precise temperature and pressure control to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methoxy-5-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-amino-3-methoxy-5-nitrobenzoic acid.

    Reduction: The major product is 4-amino-3-methoxy-5-aminobenzoate.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 4-amino-3-methoxy-5-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-methoxybenzoate
  • Methyl 4-amino-5-nitrobenzoate
  • Methyl 3-methoxy-5-nitrobenzoate

Uniqueness

Methyl 4-amino-3-methoxy-5-nitrobenzoate is unique due to the presence of both an amino group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

methyl 4-amino-3-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONCULDIBQWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208491
Record name Benzoic acid, 4-amino-3-methoxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260793-40-5
Record name Benzoic acid, 4-amino-3-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260793-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3-methoxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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